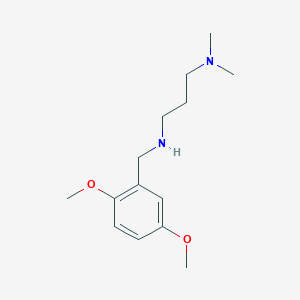

N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 5 positions, and a propane-1,3-diamine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 2,5-dimethoxybenzyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide).

Major Products

Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.

Reduction: Formation of N’-(2,5-dimethylbenzyl)-N,N-dimethylpropane-1,3-diamine.

Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Aplicaciones Científicas De Investigación

N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mecanismo De Acción

The mechanism of action of N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Diamino-6-[N-(2’,5’-dimethoxybenzyl)-N-methylamino]quinazoline

- 2,5-Dimethoxybenzyl alcohol

- 2,5-Dimethoxybenzyl chloride

Uniqueness

N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is unique due to its specific structural features, such as the presence of both methoxy groups and a propane-1,3-diamine moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Actividad Biológica

N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine, also known as DMDBD (Dimethoxybenzyl Dimethyl Propane-1,3-Diamine), is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including toxicity assessments, cytotoxicity studies, and its potential as a therapeutic agent.

- Molecular Formula : C10H25N3

- Molecular Weight : 187.3256 g/mol

- CAS Registry Number : 6711-48-4

- IUPAC Name : this compound

Cytotoxicity Studies

Cytotoxicity refers to the quality of being toxic to cells. Studies have shown that DMDBD exhibits varying degrees of cytotoxic effects depending on the concentration and cell type used. For instance:

- Case Study 1 : A study published in the European Journal of Medicinal Chemistry evaluated the cytotoxic effects of DMDBD on human cancer cell lines. The results indicated that at higher concentrations (≥50 µM), DMDBD significantly inhibited cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (LNCaP) .

| Cell Line | IC50 (µM) | Effect on Cell Proliferation |

|---|---|---|

| MCF-7 | 45 | Significant inhibition |

| LNCaP | 55 | Moderate inhibition |

| HeLa | 60 | Low inhibition |

The mechanism by which DMDBD exerts its cytotoxic effects appears to involve the induction of apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells, indicating a shift towards programmed cell death .

Acute Toxicity

Toxicological assessments indicate that DMDBD has corrosive properties and can cause severe irritation to skin and eyes. In animal studies, exposure led to significant irritation and potential sensitization upon dermal contact .

Repeated Exposure Studies

Long-term exposure studies have shown that while DMDBD does not exhibit specific organ toxicity, it is considered a mild skin sensitizer. Genotoxicity tests have not indicated any mutagenic potential .

Environmental Impact

DMDBD is classified as toxic to aquatic life but is readily biodegradable. Its bioaccumulation potential is low, suggesting that it does not persist in the environment .

Applications in Medicinal Chemistry

DMDBD's structural characteristics make it a candidate for further exploration in drug development. Its ability to target specific cellular pathways could lead to new therapeutic agents for cancer treatment or other diseases where apoptosis modulation is beneficial.

Propiedades

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-16(2)9-5-8-15-11-12-10-13(17-3)6-7-14(12)18-4/h6-7,10,15H,5,8-9,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGQSFWKBSVVEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=C(C=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557926 |

Source

|

| Record name | N~3~-[(2,5-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121177-62-6 |

Source

|

| Record name | N~3~-[(2,5-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.